Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate is a chemical compound with the molecular formula . This compound is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound known for its diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential in various biochemical interactions, particularly in the context of anticancer research and enzyme inhibition .
Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate falls under the classification of benzimidazole derivatives. These compounds are typically characterized by their ability to interact with biological targets, making them significant in pharmaceutical research. The compound is cataloged under the CAS number 100880-52-2, and it is often referenced in chemical databases such as PubChem and BenchChem for its structural and functional properties .
The synthesis of methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate generally involves the esterification of 4-(1H-benzimidazol-2-yl)benzoic acid with methanol. This reaction is typically catalyzed by sulfuric acid and conducted under reflux conditions, allowing for the condensation of the carboxylic acid group to form the methyl ester .
The chemical reactions involving methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate can lead to various derivatives through oxidation, reduction, and substitution reactions. Notably:
The molecular structure of methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate features a benzimidazole ring attached to a benzoate moiety through a methoxy group. The structure can be represented by its InChI key: XVXVUZIONWAVTF-UHFFFAOYSA-N
, which provides a unique identifier for this compound in chemical databases .
Key structural data includes:
Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate participates in various chemical reactions due to its functional groups. The benzimidazole ring allows for interactions with enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. For instance, it has been shown to inhibit certain enzymes involved in DNA replication, which is crucial for its anticancer properties .
In laboratory settings, this compound can undergo reactions such as:
The mechanism of action for methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate primarily involves its binding to specific molecular targets like enzymes or DNA. The presence of the benzimidazole ring enables it to fit into active sites on enzymes, inhibiting their activity. This inhibition can disrupt cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells by upregulating pro-apoptotic genes while downregulating anti-apoptotic genes .
While specific physical properties such as density, boiling point, and melting point are not widely reported for methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate, it is essential to note that these properties can vary based on purity and environmental conditions.
The chemical properties include:
Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate has several applications across different fields:
Benzimidazole emerged as a privileged scaffold in medicinal chemistry following the serendipitous discovery of its bioactive potential in the mid-20th century. Early breakthroughs included the development of thiabendazole (1961), an antifungal and anthelmintic agent, validating the benzimidazole core as a viable pharmacophore. This success spurred systematic exploration of structure-activity relationships (SAR), leading to diverse therapeutic applications. By the 1980s, omeprazole (a proton pump inhibitor) demonstrated benzimidazole's capacity for target modulation in chronic conditions, while albendazole expanded its antiparasitic utility. The quinquennial period preceding 2020 witnessed explosive growth, with benzimidazole derivatives demonstrating anti-tubercular, antimalarial, antiviral, antidiabetic, and anticancer activities in preclinical models. This evolution reflects strategic molecular hybridization and functionalization approaches to enhance potency and overcome limitations of early-generation compounds [4] [6].
Table 1: Landmark Benzimidazole-Based Drugs
Compound (Approx. Year) | Primary Indication | Structural Innovation |
---|---|---|
Thiabendazole (1961) | Anthelmintic/Antifungal | Simple 2-substitution |
Omeprazole (1988) | Antiulcerant | Pyridine hybridization |
Albendazole (1982) | Anthelmintic | Carbamate functionalization |
Telmisartan (1991) | Hypertension | Biphenyl tetrazole linkage |
Veliparib (Investigation) | Anticancer (PARP inhib) | 2-Aryl benzimidazole |
The 2-position of the benzimidazole nucleus serves as a critical site for molecular diversification due to its profound influence on biological interactions. Substituents at this position directly modulate:
Functionalization of the benzoate moiety at the para- (4-) position, specifically with a methoxy group (forming a methyl ester), represents a calculated strategy to enhance the pharmacophore's properties:
COC(=O)C1=CC=C(OCC2=NC3=C(N2)C=CC=C3)C=C1
, InChIKey: XROQRGQDRHXZLT-UHFFFAOYSA-N
), embodies this design principle, aiming for synergistic effects or novel target profiles [1] [2] [5]. Table 2: Impact of Benzoate Substitution Pattern on Molecular Properties
Substitution Pattern | Key Molecular Features | Potential Biological Implications |
---|---|---|
4-(Methoxycarbonyl) | Strong H-bond acceptor (ester carbonyl); Moderate electron-withdrawing effect; Metabolic lability (ester hydrolysis/O-demethylation) | Enhanced target affinity; Potential prodrug; Susceptible to esterases/CYPs |
4-Carboxy (Acid Metabolite) | Strong H-bond donor/acceptor (acid); Charged at physiological pH; Higher polarity | Improved water solubility; Potential for salt formation; Different target engagement profile |
3-Substituted | Meta-orientation of functional group; Altered dipole moment | Potential for different binding pose; Reduced conjugation with linker |
Unsubstituted | Only H-bonding via ester | Lower target affinity; Simpler metabolism |
Table 3: Key Identifiers for Methyl 4-(1H-Benzimidazol-2-ylmethoxy)benzoate
Identifier Type | Value |
---|---|
Systematic Name | Methyl 4-[(1H-benzimidazol-2-yl)methoxy]benzoate |
CAS Registry Number | 73418-50-5 |
PubChem CID | 335811 |
UNII | N12MU7XK2W |
Molecular Formula | C₁₆H₁₄N₂O₃ |
Molecular Weight | 282.294 g/mol |
Other Registry Numbers | NSC-347198; DTXSID50223646 |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8